(3S)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid
Description
(3S)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid is a chiral amino acid derivative featuring a propanoic acid backbone with a stereospecific amino group at the 3S position and a 2-isopropylphenyl substituent. This structural configuration confers unique physicochemical and biological properties, making it a compound of interest in pharmaceutical and chemical research.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-8(2)9-5-3-4-6-10(9)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)/t11-/m0/s1 |
InChI Key |
AMNDKHPMSNJEIA-NSHDSACASA-N |
Isomeric SMILES |
CC(C)C1=CC=CC=C1[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid can be achieved through several synthetic routes. One common method involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a compound containing an acidic proton next to a carbonyl group . The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(3S)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Substituents
(2RS)-2-[3-(2-Methylpropyl)phenyl]propanoic Acid (Imp. A(EP))
- Structure : Racemic mixture (RS configuration) with a 3-(2-methylpropyl)phenyl group.
- Key Differences :
- Substituent Position : The isopropyl group is at the 3-position of the phenyl ring vs. 2-position in the target compound.
- Stereochemistry : Racemic (RS) vs. enantiopure (3S).
- Implications : The positional isomerism may alter steric interactions in biological systems, while the lack of stereochemical purity in Imp. A(EP) could reduce target specificity .
(S)-2-Amino-3-(3-nitrophenyl)propanoic Acid
- Structure : Nitro group at the 3-position of the phenyl ring.
- Key Differences: Electron Effects: The nitro group is strongly electron-withdrawing, increasing acidity (pKa ~1.5) compared to the electron-donating isopropyl group (pKa ~4.5 estimated).
(3S)-3-Amino-3-(3,4-dichlorophenyl)propanoic Acid
Amino Acid Derivatives with Functionalized Side Chains
L-Tryptophan [(2S)-2-Amino-3-(1H-indol-3-yl)propanoic Acid]
- Structure : Indole ring at the β-position.
- Key Differences: Biological Role: Essential amino acid vs. synthetic analog. Hydrogen Bonding: Indole NH enables π-stacking and H-bonding, absent in the isopropylphenyl group.
- Applications : L-Tryptophan is a neurotransmitter precursor; the target compound may lack this intrinsic bioactivity .
(S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic Acid
- Structure : Catechol (3,4-dihydroxyphenyl) and methyl groups.
- Key Differences :
Pharmaceutical Candidates with Propanoic Acid Backbones
Lifitegrast [(S)-2-(2-(Benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic Acid]
- Structure : Complex heterocyclic substituents and methylsulfonylphenyl group.
- Key Differences :
Tirofiban [(2S)-2-(Butylsulfonylamino)-3-[4-(piperidin-4-ylbutoxy)phenyl]propanoic Acid]
Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | logP (Estimated) | pKa (Carboxylic Acid) | Key Substituent |
|---|---|---|---|---|
| Target Compound | ~235 | 2.2 | 4.5 | 2-Isopropylphenyl |
| (2RS)-2-[3-(2-Methylpropyl)phenyl]propanoic Acid | 206.3 | 2.5 | 4.7 | 3-(2-Methylpropyl)phenyl |
| (S)-2-Amino-3-(3-nitrophenyl)propanoic Acid | 210.19 | 1.8 | 1.5 | 3-Nitrophenyl |
| (3S)-3-Amino-3-(3,4-dichlorophenyl)propanoic Acid | ~249 | 2.8 | 4.3 | 3,4-Dichlorophenyl |
Research Findings and Implications
- Stereochemistry Matters : The 3S configuration in the target compound may enhance enantioselective interactions compared to racemic analogs like Imp. A(EP) .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) increase acidity but reduce membrane permeability, whereas hydrophobic groups (e.g., isopropyl) improve bioavailability .
Biological Activity
(3S)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid, also known as (S)-3-amino-3-(2-methylphenyl)propanoic acid, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : CHNO
- CAS Number : 736131-48-9
- IUPAC Name : (S)-3-amino-3-(2-methylphenyl)propanoic acid
Structural Representation
The compound's structure can be represented in both 2D and 3D formats, showcasing its functional groups that contribute to its biological activity.
Research indicates that this compound exhibits various biological activities, primarily related to its role as an amino acid derivative. It has been studied for its potential neuroprotective effects, particularly in the context of excitatory neurotransmission modulation.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. For instance, derivatives of β-amino acids similar to this compound were synthesized and tested against various bacterial strains. The results showed promising antibacterial activity, with some derivatives exhibiting significant zones of inhibition.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Compound A | 15 | 10 |
| Compound B | 20 | 6 |
| This compound | TBD | TBD |
Neuroprotective Effects
Studies have demonstrated that this compound may exert neuroprotective effects by modulating glutamate receptors. This modulation can potentially reduce excitotoxicity associated with neurodegenerative diseases.
Case Studies
- Neuroprotection in Animal Models : A study investigated the effects of this compound on animal models of Alzheimer's disease. The findings suggested a reduction in cognitive decline and neuronal damage when treated with this compound.
- Antimicrobial Efficacy : Another case study focused on the synthesis of derivatives from this compound and their subsequent testing against resistant bacterial strains. The results indicated that certain modifications enhanced antimicrobial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
